molecular formula C4H5BN2O2 B580035 Pyrimidin-4-ylboronic acid CAS No. 852362-24-4

Pyrimidin-4-ylboronic acid

Cat. No. B580035
CAS RN: 852362-24-4
M. Wt: 123.906
InChI Key: YQEFFTJDRKXKAP-UHFFFAOYSA-N
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Description

Pyrimidin-4-ylboronic acid is a chemical compound with the molecular formula C4H5BN2O2 . It is used as an intermediate in the preparation of aldosterone synthase inhibiting pyrimidinylnaphthalenes via Suzuki cross-coupling reactions .


Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines, including oxidative annulation involving anilines, aryl ketones, and DMSO as a methine . Other methods involve a ZnCl2-catalyzed three-component coupling reaction , and a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allylic compounds with amidines .


Molecular Structure Analysis

The molecular weight of Pyrimidin-4-ylboronic acid is 123.906 g/mol . The molecular formula is C4H5BN2O2 .


Chemical Reactions Analysis

Pyrimidin-4-ylboronic acid is used in the synthesis of various chemical compounds. For example, it is used in the preparation of aldosterone synthase inhibiting pyrimidinylnaphthalenes via Suzuki cross-coupling reactions .


Physical And Chemical Properties Analysis

Pyrimidin-4-ylboronic acid has a density of 1.3±0.1 g/cm3 . Its boiling point is 334.7±34.0 °C at 760 mmHg .

Scientific Research Applications

  • Osteoporosis Treatment : Pyrimidinyl compounds have been identified as potent and selective antagonists of the αvβ3 receptor, with potential applications in treating osteoporosis. These compounds exhibit excellent in vitro profiles and good pharmacokinetics in various animal models, showing promise in clinical development for osteoporosis treatment (Coleman et al., 2004).

  • β-Secretase Inhibitors in Alzheimer's Disease : Pyrimidinyl derivatives have been studied for their role in the biotransformation of β-secretase inhibitors, which are critical in Alzheimer's disease research. These compounds undergo various metabolic pathways, including N-oxidation and ring contraction, indicating their potential in developing treatments for neurodegenerative diseases (Lindgren et al., 2013).

  • Synthesis and Biological Activities : Pyrimidinyl boronic acids have been used in the synthesis of various compounds with biological activities, including antioxidants, anticancer, antibacterial, and anti-inflammatory properties. This highlights their versatility in the synthesis of biologically active molecules (Rani et al., 2012).

  • Suzuki–Miyaura Cross-Coupling Reactions : These compounds are also utilized in Suzuki–Miyaura cross-coupling reactions, demonstrating their importance in organic synthesis and the creation of heteroaryl compounds with potential pharmacological applications (Matyugina et al., 2020).

  • Anticancer Agents : Some pyrimidin-4-ylboronic acid derivatives have shown significant anticancer activity, with potential as novel therapeutic agents. Their ability to interact with biological targets, such as DNA, further underscores their importance in cancer research (Hosamani et al., 2015).

Safety and Hazards

Pyrimidin-4-ylboronic acid may form combustible dust concentrations in air. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Pyrimidin-4-ylboronic acid is a boronic acid derivative of pyrimidine, a nitrogen-containing heterocyclic compound Pyrimidine derivatives have been known to interact with various biological targets, including enzymes involved in purine and pyrimidine salvage pathways .

Mode of Action

It is known that pyrimidin-4-ylboronic acid is used as a reagent in suzuki-miyaura cross-coupling reactions . In these reactions, pyrimidin-4-ylboronic acid interacts with palladium catalysts to form carbon-carbon bonds . This suggests that the compound may interact with its biological targets in a similar manner, forming bonds that alter the targets’ function.

Biochemical Pathways

Pyrimidin-4-ylboronic acid likely affects the purine and pyrimidine salvage pathways, which are crucial for nucleic acid synthesis . Pyrimidine can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a melting point of over 205°c . It is slightly soluble in DMSO and methanol

Result of Action

It is known that pyrimidin-4-ylboronic acid is used in the synthesis of various compounds, including potential cancer therapeutics . This suggests that the compound may have significant effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of pyrimidin-4-ylboronic acid. For instance, the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions is influenced by the presence of palladium catalysts . Additionally, the compound’s solubility in different solvents could affect its bioavailability and thus its efficacy . The compound’s stability may also be affected by storage conditions, as it is recommended to be stored in a refrigerator under an inert atmosphere .

properties

IUPAC Name

pyrimidin-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BN2O2/c8-5(9)4-1-2-6-3-7-4/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEFFTJDRKXKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=NC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673551
Record name Pyrimidin-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

852362-24-4
Record name B-4-Pyrimidinylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852362-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidin-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine-4-boronic acid
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